Para- vs. Meta-Aminophenyl Activity Difference
In the structurally related N-(4-aminophenyl)-N-methylpropanamide chemotype, substitution of the 4-aminophenyl group with a 3-aminophenyl moiety reduces enzyme inhibition by greater than 90% . This class-level inference underscores the requirement for the para configuration; the 3-aminophenyl regioisomer (CAS 1018542-66-9) is not a functional substitute.
| Evidence Dimension | Enzyme inhibition retained upon regioisomeric substitution |
|---|---|
| Target Compound Data | 4-aminophenyl (para) – full reference activity (class-level; exact % not reported for this specific compound) |
| Comparator Or Baseline | 3-aminophenyl (meta) analog – >90% reduction in inhibition |
| Quantified Difference | Activity loss >90% |
| Conditions | SAR analysis derived from N-(4-aminophenyl)-N-methylpropanamide scaffold (enzymatic assay context) |
Why This Matters
Procurement of the 3-aminophenyl isomer as a surrogate will produce dramatically attenuated target engagement, invalidating SAR hypotheses.
